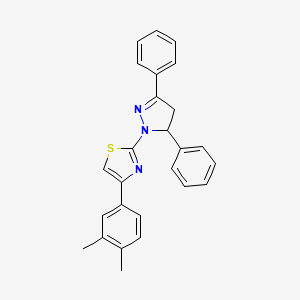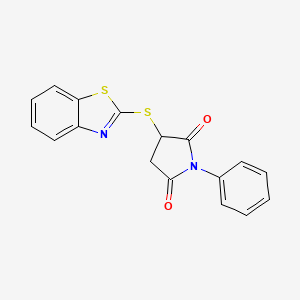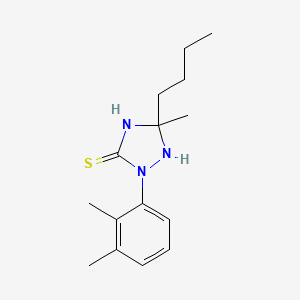
4-(3,4-dimethylphenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethylphenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes a thiazole ring, a pyrazole ring, and multiple phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves coupling the thiazole and pyrazole rings with the appropriate phenyl groups under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or hydrazines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For example:
Antimicrobial Activity: It may disrupt bacterial cell membranes or inhibit essential enzymes.
Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways.
Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines or reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,4-dimethylphenyl)-2-(3,5-diphenyl-1H-pyrazol-1-yl)-1,3-thiazole: Lacks the dihydro component in the pyrazole ring.
4-(3,4-dimethylphenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-oxazole: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
The unique combination of the thiazole and pyrazole rings, along with the specific substitution pattern on the phenyl groups, gives 4-(3,4-dimethylphenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C26H23N3S |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
4-(3,4-dimethylphenyl)-2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C26H23N3S/c1-18-13-14-22(15-19(18)2)24-17-30-26(27-24)29-25(21-11-7-4-8-12-21)16-23(28-29)20-9-5-3-6-10-20/h3-15,17,25H,16H2,1-2H3 |
Clave InChI |
ABCBMTDBBPAMMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15009319.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B15009322.png)
![2-[(2,5-dichlorobenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine](/img/structure/B15009326.png)
![(4E)-1-(3-chloro-4-methylphenyl)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15009332.png)
![3-[4-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B15009344.png)
![2-chloro-N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15009350.png)


![(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione](/img/structure/B15009371.png)
![4-methyl-N-[(2Z)-3-(4-methylphenyl)-5-(4-nitrophenoxy)-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15009376.png)
ethanenitrile](/img/structure/B15009393.png)
![ethyl (2Z)-2-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15009400.png)
